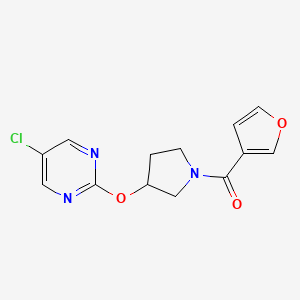

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-10-5-15-13(16-6-10)20-11-1-3-17(7-11)12(18)9-2-4-19-8-9/h2,4-6,8,11H,1,3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNTZVOQIJBMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its structure incorporates diverse heterocyclic components, including pyrimidine, pyrrolidine, and furan, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately . The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity. The compound's structural features can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Pyrimidine Moiety | Provides reactivity and biological activity |

| Pyrrolidine Ring | Contributes to the compound's pharmacokinetic properties |

| Furan Ring | Enhances interaction with biological targets |

Synthesis

The synthesis of This compound typically involves multi-step reactions. Initial steps may include the formation of the pyrrolidine ring followed by the introduction of the chloropyrimidine moiety and subsequent coupling with furan derivatives. Common techniques for characterization include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

The compound is expected to interact with specific biological targets such as enzymes or receptors. Similar compounds have shown anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. Structure-activity relationship (SAR) studies suggest that modifications on the heterocycles can significantly influence potency and selectivity.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Anti-inflammatory Activity : Inhibition of COX enzymes leads to reduced inflammation.

- Antimicrobial Properties : Certain derivatives have demonstrated significant activity against bacterial strains.

- Antiviral Effects : Some pyrimidine derivatives have been linked to antiviral activity through modulation of nucleotide biosynthesis pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Chloroethyl Pyrimidine Nucleosides : A study demonstrated that these nucleoside analogues significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting potential anticancer properties .

- Ferrocene-Pyrimidine Conjugates : These compounds were synthesized and evaluated for their antiplasmodial activities against Plasmodium falciparum, indicating potential applications in malaria treatment .

- Pyrimidine Biosynthesis Inhibitors : A novel series of compounds targeting pyrimidine biosynthesis showed broad-spectrum antiviral activity and immunostimulatory properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone exhibit significant anticancer properties. Pyrimidine derivatives are known to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The presence of the chloropyrimidine moiety may enhance its effectiveness against tumors that are resistant to conventional therapies .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Pyrimidine derivatives often exhibit activity against bacteria and fungi, making this compound a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects

Similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. The anti-inflammatory potential of this compound could be explored for treating conditions like arthritis and other inflammatory diseases .

Diabetes Management

As a glucokinase activator, this compound may play a role in managing type 2 diabetes by enhancing glucose metabolism and insulin sensitivity. The modulation of glucose homeostasis through such mechanisms is an area of active research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the heterocycles can significantly influence potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine or furan rings can alter interactions with enzymes involved in metabolic pathways .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| BMS-820132 | Pyrimidine + Pyrrolidine | Glucokinase activator for type 2 diabetes |

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Chlorinated Pyrimidines | Chlorine-substituted | Anticancer |

This table highlights how this compound stands out due to its unique combination of functional groups that may confer distinct biological properties compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Effectiveness varies based on structural modifications, emphasizing the importance of SAR in drug design .

In Silico Predictions

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. Predictions suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Furan Moieties

- 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (): Structure: A propan-1-one backbone links pyrrolidine and furan-3-yl groups. Key Differences: Lacks the chloropyrimidine substituent and has a longer carbon chain. Synthesis: Prepared via hydrogenation of an enone precursor using Pd/C, yielding a white crystalline solid (30% yield) . Significance: Demonstrates the synthetic feasibility of combining pyrrolidine and furan motifs, though the absence of chloropyrimidine limits direct pharmacological comparisons.

- (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (): Structure: Features a piperidine ring instead of pyrrolidine, with a fused chlorinated pyrimidoindole group. Key Differences: Larger ring size (piperidine vs. pyrrolidine) and a complex fused heterocycle. Synthesis: Utilizes PyBOP/DIPEA-mediated coupling of 3-furoic acid with a chlorinated pyrimidoindole-piperidine intermediate . Significance: Highlights the impact of ring size and substituent complexity on molecular interactions, suggesting the target compound’s pyrrolidine core may offer conformational advantages.

Functional Group Variations

- Chloropyrimidine vs.

- Ether vs. Amine Linkage: The ether bond in the target compound (vs. the methylamino linkage in ) may alter electronic properties and metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone?

- Methodology : Begin with nucleophilic substitution between 5-chloropyrimidin-2-ol and a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) under basic conditions (e.g., NaH/DMF) to form the ether linkage. Subsequent acylation with furan-3-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) yields the final product. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitor intermediates via TLC and confirm structures via H/C NMR and HRMS .

Q. How can the structural integrity of this compound be validated?

- Analytical Workflow :

- Spectroscopy : H NMR (DMSO-d6) for proton environments (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm, furan protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and isotopic pattern matching chlorine presence.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How to address regioselectivity challenges during pyrimidine substitution?

- Strategy : Use steric/electronic directing groups (e.g., tert-butyldimethylsilyl (TBS) protection on pyrrolidine hydroxyl in intermediates) to favor substitution at the 2-position of pyrimidine. DFT calculations can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) optimize yields .

Q. What mechanistic insights exist for the acylation step?

- Study Design :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated furan-3-carbonyl chloride to identify rate-determining steps.

- In-situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1800 cm) to track intermediate formation.

- Computational modeling (e.g., Gaussian) can map transition states and activation energies .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

- Troubleshooting :

- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in pyrrolidine).

- 2D NMR (COSY, NOESY) : Clarify through-space interactions and confirm stereochemistry.

- Cross-validate with independent synthesis of stereoisomers .

Q. What strategies are effective for stability profiling under physiological conditions?

- Protocol :

- pH Stability : Incubate compound in buffers (pH 1–10) at 37°C for 24–72h; analyze via HPLC for degradation products (e.g., hydrolyzed furan or pyrimidine rings).

- Oxidative Stress Testing : Expose to HO/Fe systems; monitor via LC-MS for peroxidation byproducts.

- Store under inert atmosphere (N) at -20°C to prevent moisture-induced decomposition .

Q. How to evaluate biological activity in kinase inhibition assays?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.